8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one
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Overview
Description
8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one is a chemical compound characterized by its unique spirocyclic structure. This compound is part of the spiro[3.4]octane family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of the 4-methylphenyl group adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Methylphenyl)-6-azaspiro[3One common method starts with the cyclization of a suitable precursor, such as dicyclobutylidene, under specific conditions to form the spiro[3.4]octane core
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-methylphenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, derivatives of the spiro[3.4]octane scaffold have been shown to interact with sigma-1 receptors, enhancing the antinociceptive effects of morphine and rescuing morphine tolerance .
Comparison with Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: Known for its potent sigma-1 receptor antagonistic activity.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Exhibits dual mu-opioid receptor agonist and sigma-1 receptor antagonist properties.
Uniqueness: 8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one stands out due to its specific structural features and the presence of the 4-methylphenyl group, which may confer unique biological activities and chemical reactivity compared to other spirocyclic compounds.
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
8-(4-methylphenyl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C14H17NO/c1-10-3-5-11(6-4-10)12-9-15-13(16)14(12)7-2-8-14/h3-6,12H,2,7-9H2,1H3,(H,15,16) |
InChI Key |
ZYYRFMBKMMZSPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNC(=O)C23CCC3 |
Origin of Product |
United States |
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